molecular formula C19H15NO6 B1194780 Rugosinone

Rugosinone

Cat. No. B1194780
M. Wt: 353.3 g/mol
InChI Key: MMPVUYPJIFYAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rugosinone is a member of isoquinolines.

Scientific Research Applications

Cancer Research

Rugosin E, a variant of rugosinone, demonstrates significant potential in cancer research, particularly in breast cancer. A study by Kuo et al. (2007) revealed that rugosin E inhibits proliferation and induces apoptosis in MDA-MB-231 human breast cancer cells. This effect was associated with a decrease in cyclin D1, D2, E, cdk2, cdk4, and cdk6 levels, and an increase in p21/WAF1. The study highlighted the involvement of the NF-kappaB signaling pathway in these processes (Kuo, Hsu, Lin, Tzeng, Chen, & Lin, 2007).

Drug Discovery and Pharmacology

Rugosinone has been implicated in the field of drug discovery, particularly in identifying high-affinity ligands for proteins. Hajduk, Meadows, and Fesik (1997) discussed the importance of identifying molecules like rugosinone that bind with high affinity as a crucial step in the drug discovery process, especially for therapeutic agents (Hajduk, Meadows, & Fesik, 1997).

Antimicrobial Research

Suzuki et al. (1995) isolated antimicrobial peptides from the skin of Rana rugosa, naming them rugosins A, B, and C. These peptides displayed significant activity against both gram-positive and gram-negative bacteria, indicating potential applications of rugosinone in antimicrobial research (Suzuki, Ohe, Okubo, Kakegawa, & Tatemoto, 1995).

Anti-Inflammatory and Pain Management Research

Chy et al. (2021) studied the anti-nociceptive and anti-inflammatory properties of Ophiorrhiza rugosa leaves, which contain rugosinone. Their research revealed significant nociception suppression and dose-dependent inhibition of inflammation, suggesting rugosinone's potential role in pain management (Chy, Adnan, Chowdhury, Pagano, Kamal, Oh, Cho, & Capasso, 2021).

Platelet Aggregation Research

Teng et al. (1997) demonstrated that rugosin E, an ellagitannin isolated from Rosa rugosa Thunb, acts as a potent platelet aggregating agent. This suggests its potential application in studies related to blood clotting and cardiovascular health (Teng, Kang, Chang, Ko, Yang, & Hsu, 1997).

properties

Product Name

Rugosinone

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g]isoquinolin-5-yl-(2-hydroxy-3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H15NO6/c1-23-13-4-3-11(18(22)19(13)24-2)17(21)16-12-8-15-14(25-9-26-15)7-10(12)5-6-20-16/h3-8,22H,9H2,1-2H3

InChI Key

MMPVUYPJIFYAEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=NC=CC3=CC4=C(C=C32)OCO4)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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